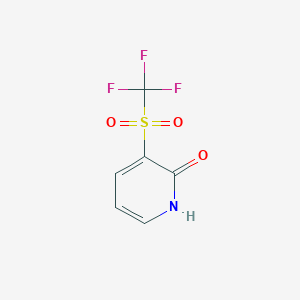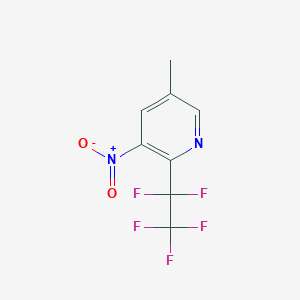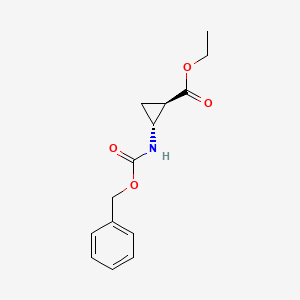
Rel-ethyl (1R,2R)-2-(((benzyloxy)carbonyl)amino)cyclopropane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rel-ethyl (1R,2R)-2-(((benzyloxy)carbonyl)amino)cyclopropane-1-carboxylate is a synthetic organic compound characterized by its unique cyclopropane ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Rel-ethyl (1R,2R)-2-(((benzyloxy)carbonyl)amino)cyclopropane-1-carboxylate typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene or carbenoid.
Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl (Cbz) group is introduced via a reaction with benzyl chloroformate in the presence of a base.
Esterification: The carboxylic acid group is esterified with ethanol under acidic conditions to form the ethyl ester.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes are often employed to enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Rel-ethyl (1R,2R)-2-(((benzyloxy)carbonyl)amino)cyclopropane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Rel-ethyl (1R,2R)-2-(((benzyloxy)carbonyl)amino)cyclopropane-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein modification.
Industry: It may be used in the production of fine chemicals or as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of Rel-ethyl (1R,2R)-2-(((benzyloxy)carbonyl)amino)cyclopropane-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The cyclopropane ring can act as a reactive site, facilitating binding or inhibition of target molecules. The benzyloxycarbonyl group may also play a role in modulating the compound’s activity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Rel-ethyl (1R,2R)-2-(((methoxycarbonyl)amino)cyclopropane-1-carboxylate: Similar structure but with a methoxycarbonyl group instead of a benzyloxycarbonyl group.
Rel-ethyl (1R,2R)-2-(((acetoxy)carbonyl)amino)cyclopropane-1-carboxylate: Contains an acetoxycarbonyl group.
Uniqueness
Rel-ethyl (1R,2R)-2-(((benzyloxy)carbonyl)amino)cyclopropane-1-carboxylate is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. The benzyloxycarbonyl group, in particular, provides steric and electronic effects that can influence the compound’s behavior in chemical reactions and biological systems.
Propiedades
Fórmula molecular |
C14H17NO4 |
|---|---|
Peso molecular |
263.29 g/mol |
Nombre IUPAC |
ethyl (1R,2R)-2-(phenylmethoxycarbonylamino)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C14H17NO4/c1-2-18-13(16)11-8-12(11)15-14(17)19-9-10-6-4-3-5-7-10/h3-7,11-12H,2,8-9H2,1H3,(H,15,17)/t11-,12-/m1/s1 |
Clave InChI |
YLPHGKPNNZKULJ-VXGBXAGGSA-N |
SMILES isomérico |
CCOC(=O)[C@@H]1C[C@H]1NC(=O)OCC2=CC=CC=C2 |
SMILES canónico |
CCOC(=O)C1CC1NC(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


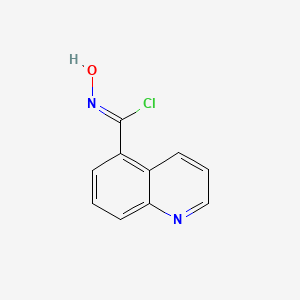
![Methyl 2-amino-6-bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate](/img/structure/B12854257.png)

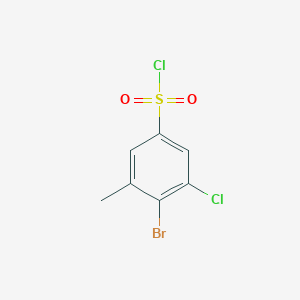


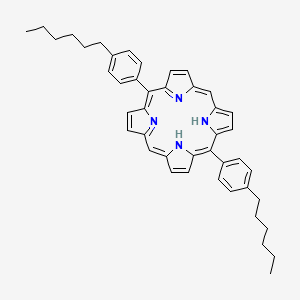
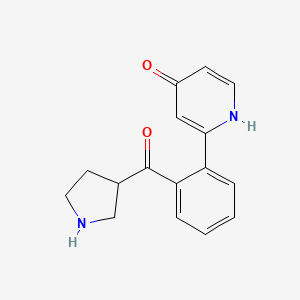
![1-[5-(3-Methylphenyl)-2-thienyl]ethanone](/img/structure/B12854293.png)
![tert-butyl 7-fluoro-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate](/img/structure/B12854297.png)
![Ethyl 6-hydroxy-2-methylpyrano[3,2-b]pyrrole-3-carboxylate](/img/structure/B12854304.png)
